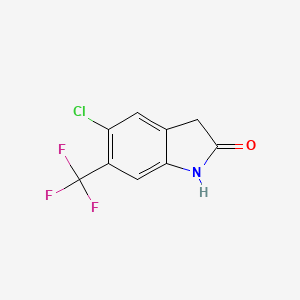
5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one, also known as 5-chloro-1,3-dihydro-2H-indol-2-one, is an organic compound with a wide range of applications in the field of chemistry. The compound is a derivative of 2H-indol-2-one and is characterized by the presence of a chlorine atom, a trifluoromethyl group, and a hydroxyl group. It is a white solid with a melting point of 127-129 °C.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one-dihydro-6-(trifluoromethyl)-2H-indol-2-one is not well understood. However, it is believed that the compound acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used to catalyze various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one-dihydro-6-(trifluoromethyl)-2H-indol-2-one are not well understood. However, it is believed that the compound may have some anti-inflammatory and antioxidant properties. In addition, it has been shown to have some activity against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one-dihydro-6-(trifluoromethyl)-2H-indol-2-one in laboratory experiments is its relative stability. The compound is relatively stable at room temperature and is not easily oxidized or hydrolyzed. This makes it ideal for use in a variety of synthetic reactions. However, the compound is highly toxic and should be handled with extreme caution.
Direcciones Futuras
There are a number of potential future directions for research involving 5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one-dihydro-6-(trifluoromethyl)-2H-indol-2-one. These include further investigations into its biochemical and physiological effects, its potential applications in drug synthesis and development, and its potential use as a catalyst in organic synthesis. Additionally, further research into its mechanism of action and the development of safer and more efficient synthesis methods could open up new possibilities for this compound.
Métodos De Síntesis
5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one can be synthesized by a variety of methods. One of the most common methods is the reaction of 2H-indol-2-one with chloroform in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction is carried out at a temperature of 90-100 °C for a period of 1-2 hours. The product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of organic compounds, such as indole derivatives, heterocyclic compounds, and pharmaceuticals. It is also used as a reagent in organic synthesis and as a catalyst in the synthesis of various other compounds.
Propiedades
IUPAC Name |
5-chloro-6-(trifluoromethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-6-1-4-2-8(15)14-7(4)3-5(6)9(11,12)13/h1,3H,2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXQWONMXKTOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3-dihydro-6-(trifluoromethyl)-2H-indol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[4-(2-Hydroxy-phenyl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6322188.png)

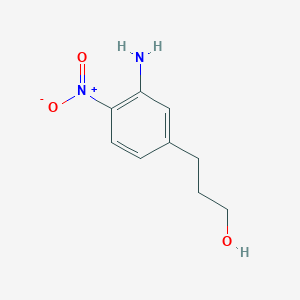
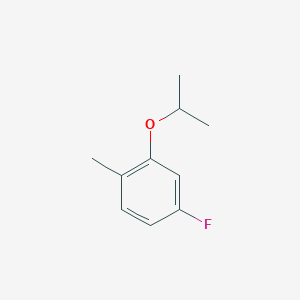

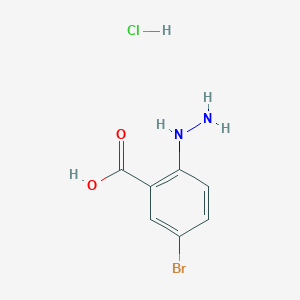
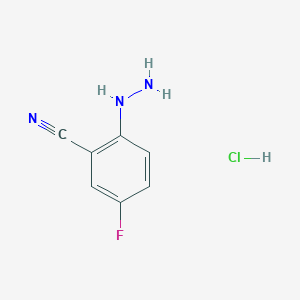
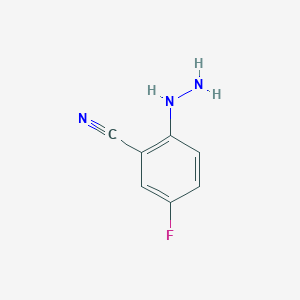
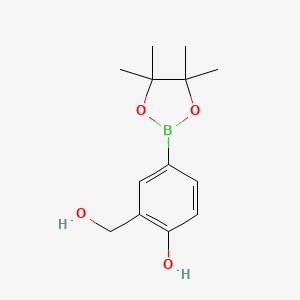
![Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]](/img/structure/B6322264.png)

